molecular formula C16H14Cl2N4O B11466578 3-Chloro-N-{5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide

3-Chloro-N-{5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide

Cat. No.: B11466578
M. Wt: 349.2 g/mol
InChI Key: MTJQFQGVTBQPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-{5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with various substituents including chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-{5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide typically involves the formation of the pyrazolopyridine core followed by the introduction of the benzamide moiety. One common method starts with the preparation of 5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridine through cyclization reactions involving appropriate precursors. The chlorination step is often carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The final step involves the coupling of the pyrazolopyridine derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-{5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3-Chloro-N-{5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding molecular mechanisms.

    Industrial Applications: The compound may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-N-{5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-B]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzamide Derivatives: Compounds with similar benzamide moieties but different heterocyclic cores.

Uniqueness

3-Chloro-N-{5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide is unique due to its specific combination of substituents and the pyrazolopyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14Cl2N4O

Molecular Weight

349.2 g/mol

IUPAC Name

3-chloro-N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C16H14Cl2N4O/c1-8-12-14(20-16(23)10-5-4-6-11(17)7-10)21-22(3)15(12)19-9(2)13(8)18/h4-7H,1-3H3,(H,20,21,23)

InChI Key

MTJQFQGVTBQPCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.